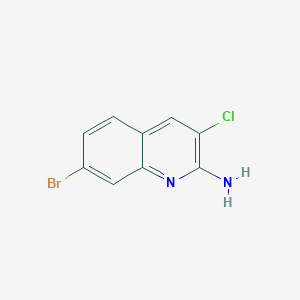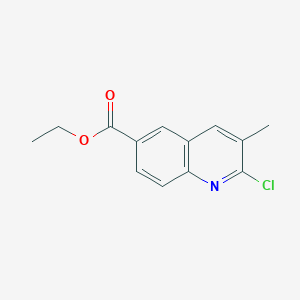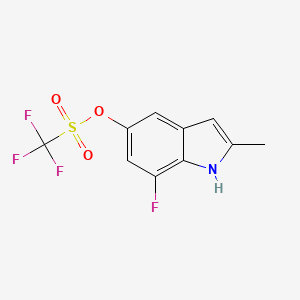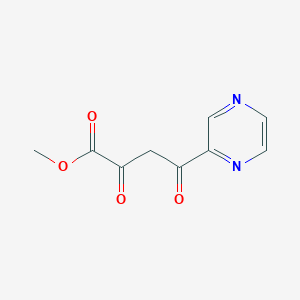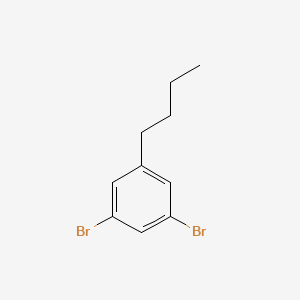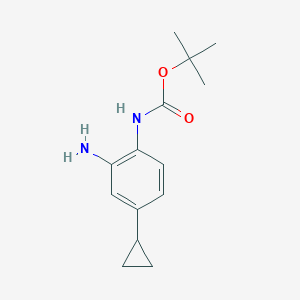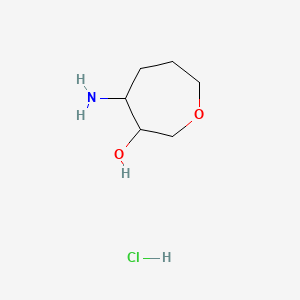
(R)-benzyl 3-oxo-1-phenylpent-4-enylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, phenylacetic acid, and an appropriate carbamoyl chloride.
Formation of Intermediate: The benzyl alcohol is first converted to benzyl chloride using thionyl chloride. This intermediate is then reacted with phenylacetic acid to form the corresponding ester.
Carbamoylation: The ester is then treated with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the final product, ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate may involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Carbamate: A simpler carbamate with similar functional groups.
Phenylacetic Acid Derivatives: Compounds with similar phenyl and acetic acid moieties.
Other Carbamates: Compounds with similar carbamate functional groups.
Uniqueness
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate is unique due to its specific combination of benzyl, phenyl, and carbamate groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
benzyl N-[(1R)-3-oxo-1-phenylpent-4-enyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c1-2-17(21)13-18(16-11-7-4-8-12-16)20-19(22)23-14-15-9-5-3-6-10-15/h2-12,18H,1,13-14H2,(H,20,22)/t18-/m1/s1 |
Clave InChI |
FMYKACIWKAGNPM-GOSISDBHSA-N |
SMILES isomérico |
C=CC(=O)C[C@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C=CC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
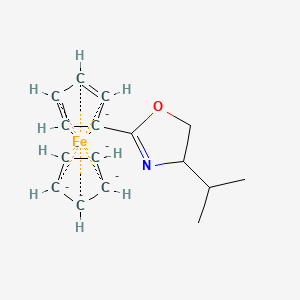
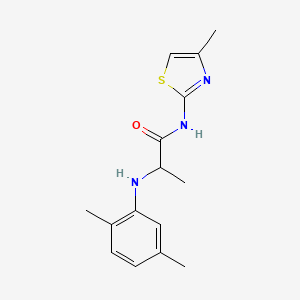
![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)
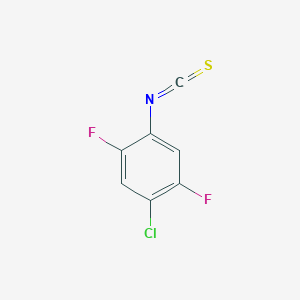
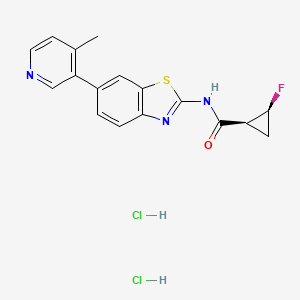
![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)
